Ciprofibrate undergoes degradation under neutral and basic conditions. []* Basic conditions: The major degradation product is 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid, formed by the opening of the cyclopropane ring. Further degradation leads to 2-(4-ethynylphenoxy)-2-methylpropanoic acid and 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid. [] * Neutral conditions: Degradation yields 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid, suggesting a different degradation pathway. []
Ciprofibrate exerts its hypolipidemic effect primarily through the activation of PPARα. [] This activation leads to a cascade of events, including:* Increased fatty acid β-oxidation.* Decreased hepatic triglyceride synthesis.* Increased lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins.
While not extensively discussed in the provided literature, ciprofibrate, like other fibrates, may cause side effects such as gastrointestinal disturbances and, in rare cases, more serious issues like myopathy and rhabdomyolysis. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4